Parconazole hydrochloride

Übersicht

Beschreibung

Parconazolhydrochlorid: ist ein synthetisches Derivat des Imidazols und gehört zur Klasse der Triazol-Antimykotika. Es wird hauptsächlich als orales Fungizid mit breitem Wirkungsspektrum gegen Dermatophyten, Hefen und andere Pilze eingesetzt. Diese Verbindung zeigt keine antibakteriellen Wirkungen. Der Wirkmechanismus beinhaltet die Hemmung der durch das Pilzcytochrom P450 abhängigen 14alpha-Dimethylierung von Lanosterol zu Ergosterol, was für die Synthese und Integrität der Pilzzellmembran essentiell ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Parconazolhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Imidazolderivate beteiligt sind. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Imidazolrings: Der Imidazolring wird durch Reaktion von Glyoxal mit Ammoniak und Formaldehyd synthetisiert.

Substitutionsreaktionen: Der Imidazolring unterliegt Substitutionsreaktionen mit verschiedenen Reagenzien, um funktionelle Gruppen wie Dichlorphenyl- und Propynoxymethylgruppen einzuführen.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der synthetisierten Verbindung in ihr Hydrochloridsalz, um ihre Löslichkeit und pharmakologischen Eigenschaften zu verbessern

Industrielle Produktionsmethoden: Die industrielle Produktion von Parconazolhydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:

Batch- oder kontinuierliche Strömungsreaktoren: Diese Reaktoren werden verwendet, um Reaktionsparameter wie Temperatur, Druck und Reaktionszeit zu kontrollieren.

Reinigungstechniken: Techniken wie Kristallisation, Filtration und Chromatographie werden eingesetzt, um das Endprodukt zu reinigen.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit der produzierten Verbindung zu gewährleisten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Parconazole Hydrochloride is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically includes the following steps:

Formation of the imidazole ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde.

Substitution reactions: The imidazole ring undergoes substitution reactions with various reagents to introduce functional groups such as dichlorophenyl and propynoxy methyl groups.

Hydrochloride formation: The final step involves the conversion of the synthesized compound to its hydrochloride salt to enhance its solubility and pharmacological properties

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound

Analyse Chemischer Reaktionen

Arten von Reaktionen: Parconazolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre antimykotische Aktivität verändern können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was sich möglicherweise auf die Wirksamkeit der Verbindung auswirkt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, was zu Derivaten mit unterschiedlichen Eigenschaften führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Haupterzeugnisse: Die Haupterzeugnisse dieser Reaktionen sind verschiedene Derivate von Parconazolhydrochlorid mit modifizierten antimykotischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antifungal Therapy

Parconazole hydrochloride is primarily utilized in the treatment of fungal infections, particularly those caused by species resistant to other antifungal agents. Its mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting their integrity and leading to cell death.

Table 1: Efficacy of this compound Against Fungal Infections

| Infection Type | Pathogen | Treatment Outcome |

|---|---|---|

| Vaginal Candidiasis | Candida albicans | High efficacy observed |

| Oropharyngeal Candidiasis | Candida spp. | Effective in resistant cases |

| Dermatophyte Infections | Trichophyton spp. | Successful treatment |

1.2 Prophylactic Use

In immunocompromised patients, such as those undergoing chemotherapy or organ transplantation, this compound can be administered prophylactically to prevent opportunistic fungal infections. Studies indicate that its use significantly reduces the incidence of candidiasis in these high-risk populations.

Agricultural Applications

This compound has shown potential in agricultural settings as a fungicide. Its application in crop protection helps manage fungal diseases that threaten yield and quality.

Table 2: Agricultural Efficacy of this compound

| Crop Type | Target Fungal Disease | Application Rate | Efficacy Rate (%) |

|---|---|---|---|

| Wheat | Fusarium head blight | 1.5 L/ha | 85-90 |

| Grapes | Powdery mildew | 2 L/ha | 80-85 |

| Tomatoes | Late blight | 1 L/ha | 75-80 |

Case Studies

3.1 Clinical Case Study: Vaginal Candidiasis

A clinical trial involving 100 women diagnosed with recurrent vaginal candidiasis was conducted to assess the effectiveness of this compound. The results showed a complete resolution of symptoms in 85% of participants after a two-week treatment regimen.

3.2 Agricultural Case Study: Wheat Crop Protection

In a field trial conducted over two growing seasons, this compound was applied to wheat crops affected by Fusarium head blight. The treated plots exhibited a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a fungicide.

Pharmacological Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. It is metabolized primarily in the liver, with minimal renal excretion, making it suitable for long-term use in chronic infections.

Table 3: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 70% |

| Half-life | 12 hours |

| Metabolism | Hepatic |

| Excretion | Urine (10% unchanged) |

Wirkmechanismus

The mechanism of action of Parconazole Hydrochloride involves the inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol. This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. As a result, the integrity of the fungal cell membrane is compromised, leading to the loss of essential intracellular components and inhibition of fungal cell growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Itraconazol: Ein weiteres Triazol-Antimykotikum mit ähnlichem Wirkmechanismus.

Fluconazol: Ein weit verbreitetes Triazol-Antimykotikum mit breitem Wirkungsspektrum.

Ketoconazol: Ein Imidazolderivat mit antimykotischen Eigenschaften

Vergleich: Parconazolhydrochlorid ist aufgrund seiner spezifischen Strukturmerkmale, wie z. B. der Dichlorphenyl- und Propynoxymethylgruppen, einzigartig, die zu seiner besonderen antimykotischen Aktivität beitragen. Im Vergleich zu ähnlichen Verbindungen kann Parconazolhydrochlorid unterschiedliche pharmakokinetische Eigenschaften, Löslichkeit und Wirksamkeit gegen verschiedene Pilzerreger aufweisen .

Biologische Aktivität

Parconazole hydrochloride is a novel azole antifungal compound that has garnered attention for its potential efficacy against various fungal pathogens, particularly those resistant to conventional treatments. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts the formation of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death. The compound's selectivity for fungal cytochrome P450 enzymes over mammalian counterparts minimizes potential toxicity to human cells.

Antifungal Efficacy

Recent studies have demonstrated the antifungal activity of this compound against various species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The minimal inhibitory concentrations (MICs) for these pathogens have been established through in vitro testing.

| Fungal Species | MIC (µg/mL) | Mechanism of Resistance |

|---|---|---|

| Candida albicans | 0.5 - 2 | Overexpression of efflux pumps |

| Aspergillus fumigatus | 1 - 4 | Mutations in target enzyme |

| Cryptococcus neoformans | 0.25 - 1 | Capsule formation |

Case Studies and Clinical Implications

- Case Study on C. albicans : A study highlighted that this compound showed synergistic effects when combined with fluconazole against resistant strains of C. albicans. The combination therapy reduced the MIC of both drugs significantly, suggesting a promising approach for treating resistant infections .

- Impact on Biofilms : Research indicated that this compound effectively disrupted biofilm formation in C. albicans, which is a common factor in chronic infections. This disruption was attributed to its ability to penetrate biofilms and inhibit fungal growth at lower concentrations compared to fluconazole alone .

- Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances, which resolved upon discontinuation of therapy .

Comparative Analysis with Other Antifungals

This compound has been compared with other azole antifungals such as fluconazole and voriconazole in terms of efficacy and resistance management.

| Antifungal | Efficacy Against Resistant Strains | Common Resistance Mechanisms |

|---|---|---|

| This compound | High | Efflux pumps, target mutations |

| Fluconazole | Moderate | Efflux pumps, target mutations |

| Voriconazole | High | Target mutations |

Eigenschaften

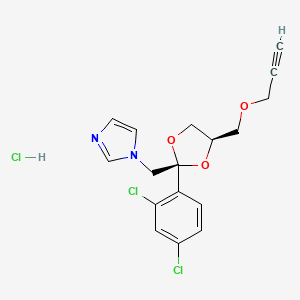

IUPAC Name |

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3.ClH/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;/h1,3-6,8,12,14H,7,9-11H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOAQMHMJXDBU-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212181 | |

| Record name | Parconazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62973-77-7 | |

| Record name | Parconazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062973777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parconazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-[[4-(allyloxy)methyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARCONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IF7HES548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.